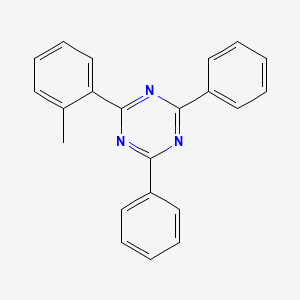

2,4-Diphenyl-6-(o-tolyl)-1,3,5-triazine

Description

Significance of 1,3,5-Triazine (B166579) Heterocycles in Advanced Materials and Organic Synthesis

The 1,3,5-triazine, or s-triazine, is a six-membered aromatic ring containing three nitrogen atoms at alternating positions. This nitrogen-rich core imparts a unique set of properties, making it a cornerstone in various scientific domains. bldpharm.com The electron-deficient nature of the triazine ring makes it an excellent scaffold for creating materials with specific electronic and photophysical properties. rsc.org Consequently, 1,3,5-triazine derivatives are integral components in the development of advanced materials such as organic light-emitting diodes (OLEDs), covalent organic frameworks (COFs), and photosensitizers. acs.orgnih.govresearchgate.net In OLEDs, for instance, triazine-based materials often serve as electron-transporting or host materials due to their high electron affinity and thermal stability. nih.gov The symmetrical and rigid nature of the triazine core also makes it an ideal building block for the construction of porous and crystalline COFs, which have applications in gas storage and catalysis. researchgate.net

In the realm of organic synthesis, 1,3,5-triazine derivatives, particularly the readily available 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), are versatile reagents and intermediates. nih.govresearchgate.netnih.govmdpi.com The three chlorine atoms on cyanuric chloride can be substituted sequentially with a variety of nucleophiles, allowing for the controlled synthesis of a vast array of mono-, di-, and tri-substituted triazines. nih.govresearchgate.netnih.govmdpi.com This stepwise functionalization provides a powerful tool for creating complex molecules with precise structural and functional attributes. nih.govresearchgate.netnih.govmdpi.com

Overview of Aryl-Substituted 1,3,5-Triazines as Versatile Building Blocks

Aryl-substituted 1,3,5-triazines represent a significant class of triazine derivatives where one or more of the positions on the triazine ring are functionalized with aromatic groups. The introduction of aryl substituents profoundly influences the electronic properties, solubility, and solid-state packing of the resulting molecules. These characteristics make them highly versatile building blocks in materials science and supramolecular chemistry.

The synthesis of unsymmetrical triaryl-1,3,5-triazines, such as 2,4-Diphenyl-6-(o-tolyl)-1,3,5-triazine, can be achieved through several methods. A common approach involves the sequential substitution of chlorine atoms in cyanuric chloride with different aryl Grignard reagents or through Suzuki coupling reactions. acs.org Another prominent method is the cyclotrimerization of nitriles, where a mixture of different nitriles can lead to the formation of unsymmetrically substituted triazines. researchgate.net More recent methods include the iron-catalyzed cyclization of aldehydes with an ammonium (B1175870) salt as the nitrogen source. researchgate.net

The photophysical properties of aryl-substituted 1,3,5-triazines are of particular interest. Many of these compounds exhibit fluorescence, and their emission characteristics can be tuned by altering the nature and position of the aryl substituents. This tunability is crucial for their application in OLEDs and as fluorescent probes. researchgate.net

Positioning of this compound within Research on Triazine-Based Systems

This compound, with its specific arrangement of two phenyl groups and one ortho-tolyl group, occupies a niche within the broader family of aryl-substituted triazines. The introduction of the o-tolyl group, with its methyl substituent in the ortho position, introduces steric hindrance that can influence the molecule's conformation and, consequently, its photophysical and material properties. This structural feature can disrupt intermolecular packing in the solid state, potentially leading to materials with altered morphologies and improved solubility compared to its more symmetrical analogue, 2,4,6-triphenyl-1,3,5-triazine (B147588).

While specific, in-depth research focusing solely on this compound is not extensively documented in publicly available literature, its structural motifs suggest its utility as a building block in more complex molecular systems. For instance, derivatives of this compound could be incorporated into larger dendritic structures or polymers for applications in organic electronics. acs.orgnih.gov The unsymmetrical nature of the molecule makes it a candidate for creating materials with dipolar character, which can be advantageous in nonlinear optics and as host materials in OLEDs. The general synthetic strategies for unsymmetrical triazines are applicable to its preparation, and its properties can be inferred from the extensive research on related triaryl-1,3,5-triazines.

Below are tables detailing the general properties of 1,3,5-triazines and a comparison of related triazine compounds, which help to contextualize the significance of this compound.

General Properties of 1,3,5-Triazine Core

| Property | Description |

|---|---|

| Structure | Six-membered aromatic ring with three nitrogen atoms at positions 1, 3, and 5. |

| Electronic Nature | Electron-deficient due to the electronegativity of the nitrogen atoms. |

| Reactivity | Prone to nucleophilic substitution, particularly when substituted with leaving groups like halogens. |

| Thermal Stability | Generally high, contributing to its use in robust materials. |

Comparison of Selected Aryl-Substituted 1,3,5-Triazines

| Compound Name | Molecular Formula | CAS Number | Key Features |

|---|---|---|---|

| 2,4,6-Triphenyl-1,3,5-triazine | C₂₁H₁₅N₃ | 639-63-4 | Symmetrical, well-studied, often used as a core for dendrimers and in photophysics. |

| This compound | C₂₂H₁₇N₃ | 31696-84-1 | Unsymmetrical, features a sterically hindering o-tolyl group. |

| 2,4-Diphenyl-6-(p-tolyl)-1,3,5-triazine | C₂₂H₁₇N₃ | 16107-88-3 | Isomeric to the o-tolyl derivative, with the methyl group in the para position, leading to different packing and electronic properties. nih.gov |

| 2,4,6-Tris(p-tolyl)-1,3,5-triazine | C₂₄H₂₁N₃ | 6726-45-0 | Symmetrical, exhibits fluorescence in both solid-state and solution. researchgate.netambeed.com |

| 2,4-Dichloro-6-phenyl-1,3,5-triazine (B157869) | C₉H₅Cl₂N₃ | 1700-02-3 | Key intermediate for the synthesis of more complex triazine derivatives. |

| 6-Chloro-N,N-diphenyl-N'-p-tolyl-(1,3,5)triazine-2,4-diamine | C₂₂H₁₈ClN₅ | 351985-33-6 | A more complex derivative showcasing the synthetic versatility of the triazine core. sigmaaldrich.com |

| 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol | C₂₇H₂₇N₃O₂ | 147315-50-2 | A functionalized triazine with potential applications as a UV absorber. sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylphenyl)-4,6-diphenyl-1,3,5-triazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3/c1-16-10-8-9-15-19(16)22-24-20(17-11-4-2-5-12-17)23-21(25-22)18-13-6-3-7-14-18/h2-15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWUGNDCSSFOYEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC(=NC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Theoretical and Computational Chemistry Investigations of 2,4 Diphenyl 6 O Tolyl 1,3,5 Triazine and Analogs

Density Functional Theory (DFT) Calculations for Electronic Structure and Frontier Molecular Orbital Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed for the study of organic molecules, providing insights into their reactivity, stability, and electronic properties. scispace.com For triazine derivatives, DFT calculations are crucial in understanding their potential applications in areas like organic light-emitting diodes (OLEDs). mdpi.com

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in quantum chemistry. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the electronic and optical properties of a molecule. scispace.com A smaller energy gap generally corresponds to easier electronic excitation and is a desirable property for materials used in optoelectronic devices. scispace.com

In the context of 2,4,6-triphenyl-1,3,5-triazine (B147588) derivatives, which are structural analogs of 2,4-Diphenyl-6-(o-tolyl)-1,3,5-triazine, DFT calculations have been used to determine their HOMO and LUMO energy levels. For instance, for 9-(2-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole (OTrPhCz), the HOMO and LUMO energy levels were determined to be -5.83 eV and -2.88 eV, respectively. rsc.org Another analog, OTrPhCzBr, exhibited a wider band gap due to the introduction of a bromine atom, with HOMO and LUMO levels at -5.96 eV and -2.71 eV, respectively. rsc.org The introduction of different substituents on the triazine ring can effectively tune the HOMO-LUMO values.

The table below presents the calculated HOMO, LUMO, and energy gap values for illustrative triazine-based compounds.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| OTrPhCz | -5.83 | -2.88 | 2.95 |

| OTrPhCzBr | -5.96 | -2.71 | 3.25 |

| CHA azo dye | - | - | 2.947 |

Data for OTrPhCz and OTrPhCzBr sourced from rsc.org. Data for CHA azo dye sourced from scispace.com.

The 1,3,5-triazine (B166579) ring is an electron-deficient system due to the presence of three electronegative nitrogen atoms. This inherent electronic characteristic makes the triazine core an excellent electron acceptor unit in the design of materials for organic electronics. DFT calculations can provide a detailed picture of the charge distribution within the molecule.

Studies on charged states of star-shaped compounds with a 1,3,5-triazine core have been performed using DFT. nih.gov These investigations help in understanding the nature and charge distribution of charge carriers at different redox states. nih.gov The electronegative nitrogen atoms in the triazine ring lead to a significant polarization of the C-N bonds, resulting in a partial positive charge on the carbon atoms and a partial negative charge on the nitrogen atoms. This charge distribution is fundamental to the triazine's role as an electron-acceptor and its ability to participate in intermolecular interactions.

Time-Dependent Density Functional Theory (TD-DFT) for Excited-State Properties and Spectroscopic Predictions

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of molecules in their excited states. d-nb.info It is a powerful tool for predicting electronic absorption spectra (UV-Vis spectra) and understanding the nature of electronic transitions. scispace.comsci-hub.se

For 1,3,5-triazine derivatives, TD-DFT calculations have been successfully employed to predict their UV absorption characteristics. sci-hub.se The calculated vertical excitation energies can be correlated with experimentally observed absorption maxima. scispace.com For example, in a study of a cyanurated H-acid (CHA) azo dye containing a triazine moiety, TD-DFT calculations were used to analyze the first five singlet state excitations, identifying them as π → π* and n → π* transitions. scispace.com The choice of functional, such as CAM-B3LYP, can be crucial for obtaining accurate predictions of excitation energies. scispace.com

Quantitative Structure-Property Relationship (QSPR) Modeling for Triazine Design

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a molecule and its physical or chemical properties. This approach is valuable for the computer-aided design of new molecules with desired characteristics. sci-hub.se

Molecular Dynamics and Conformational Analysis of Triazine Systems

The three-dimensional structure and conformational flexibility of molecules play a significant role in determining their properties and function. Molecular dynamics (MD) simulations and conformational analysis are computational methods used to explore the possible shapes a molecule can adopt and the energy barriers between different conformations. nih.gov

For substituted 1,3,5-triazines, hindered rotation around the bonds connecting the substituent groups to the triazine core can lead to the existence of different conformers. mdpi.com For instance, in tri-substituted 1,3,5-triazines relevant for OLED applications, symmetric "propeller" and asymmetric conformers have been identified. mdpi.com DFT calculations, in conjunction with experimental techniques like dynamic NMR spectroscopy, can be used to determine the rotational barriers between these conformers. mdpi.com These barriers for some triazine derivatives have been found to be in the range of 11.7 to 14.7 kcal/mol. mdpi.com Born-Oppenheimer molecular dynamics simulations have also been employed to study the influence of solvent on the conformational stability of triazine-based systems. nih.gov

Computational Studies of Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding)

Computational studies on this compound are not extensively available in the public domain. However, significant insights into its potential intermolecular and intramolecular interactions can be gleaned from theoretical investigations of analogous 1,3,5-triazine derivatives. These studies provide a framework for understanding the non-covalent forces that govern the supramolecular chemistry of this class of compounds.

Intermolecular Interactions in Triazine Analogs:

While this compound lacks the amino groups that are strong hydrogen bond donors in compounds like 2,4-diamino-6-phenyl-1,3,5-triazine, weak C-H···N and C-H···π interactions are anticipated to be significant. The nitrogen atoms of the triazine ring can act as hydrogen bond acceptors, and the phenyl and tolyl rings provide electron-rich π-systems for interactions with C-H bonds of neighboring molecules. The supramolecular structure of some triazine derivatives consists of ribbons formed by molecules linked by strong C-phenyl–H---Cl–C hydrogen bonding interactions, highlighting the potential for various weak hydrogen bonds. chim.it

Furthermore, π-π stacking interactions between the aromatic rings (phenyl, tolyl, and the triazine ring itself) are expected to play a crucial role in the solid-state arrangement of this compound. The twisting of the phenyl and tolyl rings relative to the central triazine core, a common feature in such molecules, will influence the efficiency of this stacking. mdpi.com

Intramolecular Interactions:

In analogous structures, intramolecular hydrogen bonds have been observed. For example, the molecular structure of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine is stabilized by an intramolecular C-H···N hydrogen bond between a C-H bond from the phenyl moiety and a neighboring nitrogen atom of the s-triazine core. mdpi.com While the ortho-tolyl group in the target molecule does not provide a classic hydrogen bond donor, the possibility of weak C-H···N interactions between the methyl group's C-H bonds and a triazine nitrogen atom could be explored through detailed computational analysis.

A summary of key intermolecular interactions observed in analogous triazine compounds is presented in the table below.

| Interaction Type | Donor | Acceptor | Significance in Analogs |

| Hydrogen Bonding (N-H···N) | Amino Group (N-H) | Triazine Nitrogen (N) | Forms robust supramolecular ribbons and networks. chim.it |

| Hydrogen Bonding (C-H···N) | Phenyl C-H | Triazine Nitrogen (N) | Contributes to crystal packing and stabilizes molecular conformation. mdpi.com |

| Hydrogen Bonding (C-H···Cl) | Phenyl C-H | Chlorine | Observed in chlorinated triazine derivatives, forming strong interactions. chim.it |

| π-π Stacking | Aromatic Rings | Aromatic Rings | A significant factor in the solid-state arrangement of triazine compounds. |

| van der Waals Forces | All atoms | All atoms | General attractive and repulsive forces contributing to molecular packing. |

Molecular Docking Studies (focused on theoretical binding mechanisms, not biological results)

While specific molecular docking studies for this compound are not readily found in the reviewed literature, the broader class of 1,3,5-triazine derivatives has been the subject of numerous computational investigations to predict their binding modes with various biological targets. These studies offer valuable insights into the potential theoretical binding mechanisms of the target compound.

Theoretical Binding of Triazine Analogs:

Molecular docking simulations of various s-triazine derivatives have been performed to understand their interactions with receptors such as DNA and various enzymes. For instance, novel s-triazine-isatin hybrids have been docked with a DNA duplex (PDB ID: 3EY0). nih.gov The results of these studies indicate that the triazine derivatives exhibit significant binding affinities, with docking scores suggesting favorable interactions. nih.gov The primary binding modes are often characterized by hydrophobic interactions and hydrogen bonding within the grooves of the DNA. nih.gov The Gibbs free energy changes calculated from these studies can indicate a spontaneous binding process. nih.gov

In another study, quinazoline-1,3,5-triazine derivatives were docked into the ATP binding site of the VEGFR N-terminal chain. The results highlighted the ability of these compounds to bind within the hydrophobic pocket of the receptor. mdpi.com This suggests that the largely hydrophobic nature of this compound, with its multiple aromatic rings, would likely favor binding to hydrophobic pockets in protein targets.

The theoretical binding mechanism of triazine derivatives often involves the triazine core acting as a scaffold, with the substituted groups dictating the specific interactions with the target. The nitrogen atoms in the triazine ring can act as hydrogen bond acceptors, a key feature in many ligand-receptor interactions.

The table below summarizes the key findings from molecular docking studies on analogous triazine compounds, which can be extrapolated to hypothesize the theoretical binding mechanisms of this compound.

| Analogous Compound Class | Target | Predicted Binding Interactions | Key Findings from Analogs |

| s-Triazine-isatin hybrids | DNA (PDB ID: 3EY0) | Hydrophobic interactions, hydrogen bonding within DNA grooves. nih.gov | Groove binding is a plausible mode of interaction with DNA. nih.gov |

| Quinazoline-1,3,5-triazine derivatives | VEGFR (ATP binding site) | Binding within the hydrophobic pocket of the N-terminal chain. mdpi.com | The hydrophobic nature of the triazine scaffold and its substituents is crucial for binding. mdpi.com |

| Various substituted 1,3,5-triazines | Various cancer-related cell lines | Not specified in detail, but inhibitory activities suggest specific binding. | The substitution pattern on the triazine ring is critical for determining binding affinity and selectivity. |

Based on these analog studies, it can be theorized that this compound would likely engage with biological targets through a combination of hydrophobic interactions, driven by its phenyl and tolyl groups, and potential hydrogen bonding involving the triazine nitrogens. The specific conformation and orientation within a binding site would be heavily influenced by the steric profile of the ortho-tolyl group.

Applications of 2,4 Diphenyl 6 O Tolyl 1,3,5 Triazine Derivatives in Advanced Functional Materials Research

Host Materials for Organic Light-Emitting Diodes (OLEDs) and Polymer Light-Emitting Diodes (PLEDs)

The 1,3,5-triazine (B166579) core is a key component in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs). Its derivatives are particularly valuable as host materials, which form the emissive layer matrix for dopant emitters. A series of OLED-relevant compounds featuring a 1,3,5-triazine core linked to various aromatic arms have been synthesized and characterized. nih.gov The design of these materials often involves creating star-shaped or dendritic structures to achieve specific properties. nih.gov

Triazine-Based Host Materials for Phosphorescent OLEDs (PhOLEDs)

In the realm of Phosphorescent OLEDs (PhOLEDs), which utilize triplet excitons for high efficiency, the host material must possess a high triplet energy level to effectively confine excitons on the phosphorescent guest dopant. The electron-deficient triazine ring is instrumental in developing bipolar host materials, which can transport both holes and electrons. This balanced charge transport is crucial for achieving high efficiency and reducing efficiency roll-off at high brightness.

For instance, 2-chloro-4,6-diphenyl-1,3,5-triazine (B1294446) serves as a key intermediate in synthesizing novel bipolar host materials for highly efficient PhOLEDs with very low efficiency roll-off. chemicalbook.com Hybrid molecules combining diphenylamine (B1679370) (as the donor) and triazine (as the acceptor) have been developed as bipolar hosts for PhOLEDs. ossila.com Similarly, linking carbazole (B46965) moieties to a triazine core creates bipolar molecules that have been successfully applied in PhOLEDs. ossila.com The use of 1,3,5-triazine derivatives as electron transport-type host materials has led to highly efficient green phosphorescent OLEDs. ossila.com

Table 1: Examples of Triazine Derivatives as PhOLED Host Materials

| Derivative Class | Key Features | Application | Reference |

|---|---|---|---|

| Diphenylamine/triazine hybrids | Bipolar charge transport | Host for PhOLEDs | ossila.com |

| Carbazole-based triazines | Bipolar properties | Host for PhOLEDs | ossila.com |

| Asymmetric Donor-Substituted 1,3,5-Triazines | New Host Materials | Blue PhOLEDs | ossila.com |

| 2-chloro-4,6-diphenyl-1,3,5-triazine based | Intermediates for bipolar hosts | Highly efficient PhOLEDs | chemicalbook.com |

Triazine Derivatives as Host Materials for Thermally Activated Delayed Fluorescence (TADF) Devices

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows OLEDs to harvest both singlet and triplet excitons, leading to potentially 100% internal quantum efficiency without using heavy metals. The design of TADF emitters and hosts often relies on creating molecules with a small energy gap between the lowest singlet (S1) and triplet (T1) states.

Triazine derivatives are employed in this area as well. For example, 2,4-dichloro-6-phenyl-1,3,5-triazine (B157869) is a building block used to synthesize blue emitters for TADF devices. ossila.com By combining electron-donating units with the electron-accepting triazine core, it is possible to achieve the necessary charge-transfer character that facilitates efficient reverse intersystem crossing (RISC) from the T1 to the S1 state, which is the hallmark of TADF.

Electron Transport Layer Components in Optoelectronic Devices

The electron-deficient character of the 1,3,5-triazine ring makes its derivatives excellent candidates for use in Electron Transport Layers (ETLs) of optoelectronic devices like OLEDs. A well-designed ETL facilitates the injection of electrons from the cathode and their transport to the emissive layer, while also blocking the passage of holes, leading to improved charge balance and device efficiency.

Triazole-based compounds, which share nitrogen-rich heterocyclic features with triazines, such as 3-(biphenyl-4-yl)-5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole (TAZ), are used as efficient electron-transporting and hole-blocking materials. ossila.com Their low HOMO/LUMO energy levels are beneficial for facilitating electron injection and transport. ossila.com Recently, new deep blue emitters for OLEDs have been developed incorporating a weak electron-accepting oxazole (B20620) derivative, which introduces ETL characteristics directly into the emitter, enhancing charge balance. nih.gov This principle of using electron-accepting moieties is central to the function of triazine-based ETL materials.

Development of Triazine-Based Ultraviolet Absorbing Materials

Triazine derivatives are highly effective as ultraviolet (UV) absorbers, which are additives used to protect materials from the degrading effects of UV radiation. Hydroxyphenyl-triazines (HPTs) are a prominent class of UV absorbers.

Derivatives such as 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol are characterized as very low volatility UV light absorbers and stabilizers. sigmaaldrich.com These compounds allow polymers like polycarbonates and polyesters to achieve superior weather resistance compared to conventional benzotriazole (B28993) UV absorbers. sigmaaldrich.com Another derivative, 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[2-(2-ethylhexanoyloxy)ethoxy]phenol, is noted for its low volatility and excellent thermal stability, offering high absorption in the 280-300 nm UV region. sarex.com The low tendency of these triazine-based absorbers to chelate with catalyst residues makes them suitable for a wide range of polymer formulations. sigmaaldrich.com

Table 2: Properties of Triazine-Based UV Absorbers

| Compound Name | CAS Number | Key Properties | Application | Reference |

|---|---|---|---|---|

| 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol | 147315-50-2 | Low volatility, high weather resistance | UV stabilizer for polycarbonates and polyesters | sigmaaldrich.com |

| 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[2-(2-ethylhexanoyloxy)ethoxy]phenol | 371146-04-2 | Low volatility, excellent thermal stability, high absorption (280-300 nm) | UV absorber for engineering plastics (PBT, PC, PET) | sarex.com |

Supramolecular Chemistry and Self-Assembly of Triazine Scaffolds

The rigid, planar, and trifunctional nature of the 1,3,5-triazine core makes it an ideal scaffold for building complex, well-defined supramolecular architectures through self-assembly. These processes are driven by non-covalent interactions like hydrogen bonding and π-π stacking.

Researchers have synthesized novel families of dendrimers through the hydrogen-bonding-driven self-assembly of a central triazine moiety and peripheral dendrons. rsc.org In these systems, the triazine acts as an electron-transporting core, while the dendrons can incorporate hole-transporting groups like carbazole. rsc.org The formation of these complex structures is confirmed by various analytical techniques, and they often exhibit interesting liquid crystalline and photophysical properties. rsc.org The use of dynamic covalent chemistry and metalloid-directed self-assembly represents another powerful strategy for creating complex supramolecular structures. nsf.gov

Investigation of Columnar Hexagonal Phases in Triazine Derivatives

A fascinating aspect of the self-assembly of triazine derivatives is their ability to form liquid crystalline phases, particularly columnar hexagonal phases. In these phases, the disc-like triazine-based molecules stack on top of one another to form columns, which then arrange themselves into a hexagonal lattice.

Liquid crystal dendrimers based on a 1,3,5-triazine unit have been shown to exhibit a columnar hexagonal phase upon cooling. mdpi.com The formation of these phases is influenced by the molecular structure, including the nature of the peripheral groups. For example, triply phenanthryl- and tetrahelicenyl-substituted triazine derivatives can form glassy columnar liquid crystalline states at room temperature. nih.gov The ability to form such ordered phases is crucial for potential applications where anisotropic properties are desired, such as in the orientation of guest emitters for anisotropic emission. nih.gov The investigation of these phases is typically carried out using techniques like differential scanning calorimetry (DSC), polarized optical microscopy (POM), and X-ray diffraction (XRD). rsc.org

Coordination Chemistry and Ligand Design Utilizing Triazine Units

The 1,3,5-triazine ring is a key component in the design of polydentate ligands for coordination chemistry. uu.nl Although the nitrogen atoms within the triazine ring itself are generally non-coordinating due to electron delocalization, the strategic placement of coordinating groups (like pyridyl or amine functionalities) at the 2, 4, and 6 positions allows for the creation of versatile, multi-directional ligands. uu.nlresearchgate.net These ligands are capable of binding multiple metal ions, leading to the formation of complex supramolecular architectures, including discrete coordination complexes and coordination polymers. uu.nlbohrium.com

The design of these ligands often leverages the rigid and planar nature of the triazine core to control the geometry of the resulting metal complexes. bohrium.com For instance, 2,4,6-tri(pyridyl)-1,3,5-triazine (TPTZ) and its derivatives are well-studied for their ability to form stable complexes with a wide range of transition metals and lanthanides. researchgate.net The resulting complexes often exhibit enhanced chemical and thermal stability due to the robust triazine framework. researchgate.net Pincer-type ligands incorporating a triazine core are also of significant interest. acs.orgmdpi.com These ligands can enforce a specific coordination geometry (e.g., meridional) around a metal center and can be designed to have acidic N-H functionalities that participate in chemical reactions. acs.orgmdpi.com The combination of a π-deficient triazine ring with strong σ-donating groups, such as phosphines, allows for fine-tuning of the electronic properties of the metal center. acs.org

Synthesis and Characterization of Metal Complexes with Triazine Ligands

The synthesis of metal complexes using triazine-based ligands typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. uu.nlnih.gov The self-assembly method is often employed, where the final structure is dictated by the coordination preferences of the metal ion and the geometry of the ligand. mdpi.com For example, reacting a multi-directional triazine ligand with copper(II) nitrate (B79036) can lead to the formation of a 1D ladder-like coordination polymer, while using nickel(II) perchlorate (B79767) with the same ligand can result in a dinuclear complex. uu.nl

Characterization of these complexes is performed using a variety of analytical techniques. Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure, including bond lengths, bond angles, and the coordination geometry around the metal center. mdpi.comiucr.org Spectroscopic methods are also crucial. FT-IR spectroscopy helps to confirm the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the coordinating groups. nih.gov UV-visible spectroscopy provides information about the electronic transitions within the complex, such as metal-to-ligand charge transfer (MLCT) bands. acs.org Nuclear Magnetic Resonance (NMR) spectroscopy is used to elucidate the structure of the complexes in solution. nih.gov

Below is a table summarizing crystallographic data for a representative sodium(I) complex formed with a pincer-type triazine ligand, illustrating the kind of detailed characterization performed.

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₈H₃₀AuCl₄N₁₄NaO₂ |

| Formula Weight | 1072.49 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 10.379(3) |

| b (Å) | 12.016(4) |

| c (Å) | 16.038(5) |

| α (°) | 99.64(3) |

| β (°) | 97.55(3) |

| γ (°) | 102.50(3) |

| Volume (ų) | 1882.3(10) |

| Z | 2 |

| Final R indices [I>2σ(I)] | R₁ = 0.0355, wR₂ = 0.0768 |

Catalytic Applications of Triazine-Derived Complexes and Frameworks

The unique electronic and structural features of triazine derivatives make them highly suitable for applications in catalysis. acs.orgresearchgate.net Metal complexes incorporating triazine-based ligands have been successfully employed as catalysts in various organic transformations, most notably in oxidation reactions. uu.nlresearchgate.net For example, copper(II) complexes with polynucleating triazine-dipyridylamine ligands have been shown to catalyze the oxidation of 3,5-di-tert-butylcatechol, mimicking the function of catechol oxidase enzymes. uu.nl The stability and efficiency of these catalytic systems can be enhanced by incorporating the triazine units into larger dendritic structures. uu.nl

Triazine-based pincer ligands have been instrumental in developing catalysts that operate through metal-ligand cooperativity (MLC). acs.org In these systems, the ligand is not merely a spectator but actively participates in bond activation steps. Iridium complexes with PN³P-type triazine ligands have been used for the synthesis of pyrroles via the dehydrogenative and dehydrative condensation of alcohols and amines. acs.org The mechanism involves the triazine core facilitating substrate dehydrogenation and subsequent reduction of an imine intermediate. acs.org

Furthermore, covalent triazine frameworks (CTFs), which are porous polymers constructed from triazine units, have emerged as promising metal-free electrocatalysts. rsc.orgacs.org Their high nitrogen content, inherent porosity, and π-conjugated structure make them effective for a range of electrochemical reactions. rsc.orgacs.org These materials have shown activity in the hydrogen evolution reaction (HER), oxygen evolution reaction (OER), and the electrochemical reduction of CO₂. rsc.org The nitrogen atoms in the triazine rings are believed to act as the active sites, mimicking the function of metal catalysts in these transformations. rsc.org

Triazine Frameworks in Sensing Applications (Focus on design and mechanism, not specific device performance)

Covalent triazine frameworks (CTFs) are increasingly being explored for their potential in chemical sensing applications. rsc.orgnih.gov The design of these materials as sensors leverages their inherent properties, such as high porosity, excellent chemical stability, and tunable electronic characteristics. acs.orgrsc.orgnih.gov The sensing mechanism is often based on luminescence quenching. rsc.org

CTFs can be constructed from fluorescent building blocks, such as pyrene (B120774) or anthracene, resulting in a highly luminescent porous material. rsc.orgepa.gov The introduction of an analyte, such as a nitroaromatic compound (e.g., p-nitroaniline) or a metal ion (e.g., Fe³⁺), can lead to a significant decrease, or quenching, of this fluorescence. rsc.org The mechanism behind this quenching effect is typically attributed to electron transfer from the electron-rich CTF to the electron-deficient analyte. rsc.org The porous nature of the framework facilitates the diffusion of the analyte to the active sensing sites within the material. nih.gov

Structure Activity/property Relationships Sar/spr and Rational Derivative Design for 2,4 Diphenyl 6 O Tolyl 1,3,5 Triazine Analogs

Impact of Substituent Electronic and Steric Effects on Triazine Photophysical Properties

The photophysical characteristics of 1,3,5-triazine (B166579) derivatives are highly sensitive to the nature of the substituents attached to the core. Both electronic effects (electron-donating or -withdrawing) and steric effects (hindrance due to size and position) play crucial roles in determining properties like absorption, emission, and charge transport capabilities.

Star-shaped 1,3,5-triazine derivatives, where electron-donating groups are placed on peripheral phenyl rings, create intramolecular charge transfer (ICT) systems. capes.gov.br In such push-pull compounds, the triazine core acts as the electron acceptor. capes.gov.br The strength of the donor group and the conjugation length directly influence the energy of the ICT, which is observable through shifts in the absorption spectra. capes.gov.br For instance, protonation of the triazine core enhances its acceptor strength, leading to a bathochromic (red) shift in absorption. capes.gov.br

In the context of materials for organic light-emitting diodes (OLEDs), the substituents on the triazine core are critical. The linkage position of peripheral aryl moieties affects the effective π-conjugation. A meta-linkage, for example, can limit conjugation, leading to high triplet energies, a desirable property for host materials in phosphorescent OLEDs. researchgate.net The nature of the aryl substituents also influences electron mobility. researchgate.net

The introduction of N-heterocyclic polar groups at the periphery of a 1,3,5-triazine core has been shown to improve electron injection and transport properties, which is beneficial for creating efficient phosphorescent OLEDs. rsc.org The steric bulk and substitution pattern of these peripheral groups are also significant. A 2-thienyl group, for instance, perturbs the ground and excited state properties of a linked carbazole (B46965) moiety more than a 3-thienyl group, demonstrating the importance of the attachment point. clockss.org This suggests that the ortho-position of the methyl group in the tolyl substituent of 2,4-Diphenyl-6-(o-tolyl)-1,3,5-triazine likely introduces significant steric hindrance, which would twist the tolyl ring out of the plane of the triazine core, affecting conjugation and thus its photophysical properties compared to a para or meta substitution.

Below is a table summarizing the properties of various star-shaped 1,3,5-triazine derivatives used as host materials in OLEDs, illustrating the impact of different peripheral aryl substituents.

| Compound Name | Peripheral Aryl Substituent | Triplet Energy (eV) | Electron Mobility (cm²/Vs) |

| T2T | Biphenyl-3-yl | 2.80 | > 10⁻⁴ |

| T3T | Triphenyl-3-yl | 2.69 | > 10⁻⁴ |

| TST | 9,9'-spirobifluorene-2-yl | - | > 10⁻⁴ |

| Data sourced from a study on electron transport-type host materials for green phosphorescent OLEDs. researchgate.net |

Modifications of the Triazine Core and Their Effect on Electronic Structure and Functionality

The 1,3,5-triazine ring is characterized by lower delocalization energy and a more pronounced aromatic character compared to benzene (B151609), which is a consequence of the high polarity of its C=N bonds. nih.gov This inherent electronic structure makes the carbon atoms electron-deficient and thus highly reactive towards nucleophiles. researchgate.netnih.govnih.gov

Theoretical studies using density functional theory (DFT) confirm that substituents significantly influence the electronic structure, conjugation, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of the triazine ring. rsc.org Despite these modifications, the tri-s-triazine ring generally maintains a planar and rigid structure, which is advantageous for the stability of these compounds. rsc.org

In some advanced materials, the triazine core is a fundamental building block for creating larger, porous structures known as covalent triazine frameworks (CTFs). acs.org These materials are synthesized either by constructing the triazine units from nitrile monomers under high temperature or acidic conditions or by linking pre-formed triazine-containing monomers. acs.org The electronic properties of the resulting CTF are tailorable through the judicial selection of the building blocks. acs.org For example, doping graphitic carbon nitride (g-C₃N₄), a material based on tri-s-triazine units, with boron atoms can effectively modify the electronic sites within the triazine rings, creating atomic-scale p-n junctions that enhance photocatalytic activity. acs.org

Strategies for Rational Design of New Triazine Derivatives with Tailored Academic Performance

The rational design of novel 1,3,5-triazine derivatives leverages the predictable reactivity of its precursors, most commonly cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). mdpi.com The three chlorine atoms on cyanuric chloride can be replaced sequentially by nucleophiles in a temperature-controlled manner. mdpi.comnih.gov The first substitution typically occurs at low temperatures (around 0 °C), the second at room temperature, and the third at higher temperatures, allowing for the construction of asymmetrically substituted triazines with high precision. mdpi.comnih.gov

This stepwise approach is a cornerstone for creating libraries of compounds for various applications. researchgate.netnih.gov

For Medicinal Chemistry: Researchers design and synthesize triazine derivatives to target specific biological pathways. For instance, hybrids of triazine and triazolopyrimidine have been designed as multi-target agents for Alzheimer's disease by linking the two scaffolds with piperazine. nih.gov In other work, structure-activity relationship (SAR) studies have guided the modification of triazine derivatives to act as potent anticancer and anti-inflammatory agents. nih.govresearchgate.net

For Materials Science: A key strategy involves creating molecules with dual functions that have conflicting design requirements. technologynetworks.commiragenews.com For example, a material exhibiting both strong thermally activated delayed fluorescence (TADF) and two-photon absorption (2PA) was created by combining an electron-rich carbazole unit with an electron-deficient triazine core. technologynetworks.commiragenews.com The molecule was designed to have a more planar structure to facilitate 2PA upon light absorption, but a more twisted structure after excitation to enable TADF. technologynetworks.commiragenews.com This "molecular switch" design harmonizes conflicting requirements to create multifunctional materials. technologynetworks.com

The general design process often involves:

Scaffold Selection: Starting with the 1,3,5-triazine core for its desirable electronic properties and synthetic versatility. researchgate.netresearchgate.net

Molecular Hybridization: Combining the triazine scaffold with other pharmacophores or functional moieties to create hybrid molecules with enhanced or multiple functions. researchgate.netnih.gov

Controlled Synthesis: Utilizing stepwise nucleophilic substitution on cyanuric chloride to precisely place different functional groups. nih.govnih.gov

In Silico and Experimental Validation: Using computational tools like docking studies to predict interactions and then synthesizing and testing the designed compounds to validate their performance. nih.gov

Peripheral Functionalization and its Influence on Supramolecular Assembly and Material Morphology

The introduction of specific functional groups can promote non-covalent interactions like hydrogen bonding (NH···N), CH···O, and CH···π interactions. nih.gov These interactions act as "supramolecular synthons," guiding the self-assembly process to form well-defined structures, such as molecular duplexes, in the solid state. nih.gov The possibility of making systematic structural modifications to the s-triazine ring makes these derivatives attractive platforms for creating complex supramolecular constructs. nih.gov

In the field of materials science, star-shaped molecules with a 1,3,5-triazine core are valuable building blocks for dendrimers and other supramolecular systems. bohrium.com The morphology and thermal properties of materials based on triazine derivatives are directly influenced by their molecular structure. researchgate.netresearchgate.net

Furthermore, triazine-based small molecules can be engineered to self-assemble into specific nanoscale morphologies for targeted applications. For example, a tri-substituted triazine was designed to co-assemble with the drug 5-fluorouracil (B62378) into a hexameric rosette structure. nih.gov This rosette further self-assembled into spherical nanoparticles capable of targeting the endoplasmic reticulum in cancer cells, demonstrating a sophisticated application of programmed supramolecular assembly. nih.gov The transformation of supramolecular precursors into porous covalent materials is another advanced strategy. For instance, a tetranitrile compound can be transformed under specific conditions to form a covalent triazine-based framework (CTF) with a high surface area and significant gas uptake capacities. rsc.org

The table below presents data on how the concentration of a CNTs/GCN hybrid photocatalyst, which functions as a solid emulsifier, affects the droplet size in a Pickering emulsion. This illustrates the influence of material properties on morphology at a macroscopic level.

| Emulsifier Concentration (mg mL⁻¹) | Droplet Size (μm) |

| 0.2 | 55.34 ± 2.5 |

| 1.0 | 27.75 ± 3.2 |

| Data sourced from a study on photocatalysis in Pickering emulsions stabilized by CNTs/GCN hybrids. mdpi.com |

Future Research Directions and Emerging Trends in Triazine Compound Research

Exploration of Novel Synthetic Pathways for Complex Triazine Architectures

The foundational method for synthesizing substituted 1,3,5-triazines has traditionally relied on the sequential nucleophilic substitution of chlorine atoms in cyanuric chloride. nih.gov While effective, this approach is often limited by harsh reaction conditions. Current research is actively pursuing more efficient, versatile, and environmentally sustainable synthetic strategies to build complex triazine structures.

Emerging trends in synthesis include:

Green Chemistry Approaches: Microwave irradiation and ultrasound-assisted methods are being developed to afford symmetrical and unsymmetrical 1,3,5-triazines in high yields with significantly reduced reaction times, often under solvent-free conditions. nih.govresearchgate.netmdpi.com

Multi-Component Reactions: Simple and efficient base-mediated, three-component reactions are gaining traction. These methods utilize readily available starting materials like imidates, guanidines, and amides or aldehydes to construct diverse 1,3,5-triazin-2-amines with broad functional group tolerance. organic-chemistry.org

Catalytic Methods: Copper-catalyzed reactions of substrates such as 1,1-dibromoalkenes with biguanides are providing pathways to substituted 2,4-diamino-1,3,5-triazines under mild conditions. organic-chemistry.org

Alternative Cyclization Strategies: The reaction of 1,2,3,5-tetrazines with a wide array of amidines has been shown to produce 1,3,5-triazines in near-quantitative yields within minutes at ambient temperature, demonstrating a unique and rapid synthetic route. organic-chemistry.orgnih.gov

These innovative pathways are crucial for accessing novel triazine architectures with precisely controlled substitution patterns, which is essential for tailoring their properties for advanced applications.

Integration of Advanced Computational Methodologies for Predictive Design and Discovery

The role of computational chemistry in designing novel triazine derivatives is expanding rapidly. By predicting molecular properties and reaction outcomes, these methods accelerate the discovery process and reduce the reliance on trial-and-error synthesis.

Key computational tools and their applications include:

Density Functional Theory (DFT): Time-dependent DFT (TD-DFT) is effectively used to predict the UV absorption characteristics of 1,3,5-triazine (B166579) compounds, which is crucial for designing new ultraviolet ray absorbers. sci-hub.se

Quantitative Structure-Property Relationship (QSPR): QSPR models are being constructed to correlate the chemical structure of triazine derivatives with their functional properties, enabling the computer-aided design of new materials. sci-hub.se

Molecular Docking and ADME Profiling: In the realm of medicinal chemistry, computational tools like SwissADME are used to predict the pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion) of new triazine compounds. jomardpublishing.com Molecular docking studies help in understanding the binding interactions of triazine ligands with biological targets, such as adenosine receptors or EGFR kinases, guiding the design of more potent and selective therapeutic agents. mdpi.comacs.org

These in silico techniques are becoming indispensable for the rational design of triazine derivatives, allowing researchers to screen virtual libraries of compounds and prioritize synthetic targets with the highest potential for specific applications. mdpi.comjomardpublishing.com

Uncovering New Functional Material Applications for Triazine Derivatives Beyond Current Scope

While 1,3,5-triazines are well-established in herbicides, dyes, and polymers, future research is aimed at unlocking their potential in high-performance functional materials. researchgate.netwikipedia.org The rigid, symmetrical, and stable core of the triazine ring makes it an ideal building block for various advanced applications. researchgate.net

| Application Area | Key Properties & Research Focus | Potential Impact |

|---|---|---|

| Organic Electronics | Exceptional photothermal stability and tunable photophysical characteristics for use in Organic Light-Emitting Diodes (OLEDs) and fluorescent sensors. researchgate.net | Development of more stable and efficient electronic and optoelectronic devices. |

| Energy Storage | High density of active sites, chemical stability, and strong π–π interactions make triazine-based materials promising for Lithium-Ion Battery (LIB) anodes. acs.org | Creation of sustainable, high-performance, and eco-friendly alternatives to traditional inorganic battery materials. acs.org |

| UV Absorption | Strong absorption in the ultraviolet spectrum, with properties that can be predicted and tuned using computational methods. sci-hub.se | Design of novel and more effective UV absorbers for sunscreens, coatings, and material protection. |

| Therapeutics | Scaffolds for developing novel agents targeting cancer, Alzheimer's disease, and viral infections by interacting with various biological targets. researchgate.netnih.gov | Discovery of new chemotherapeutics with improved efficacy and novel mechanisms of action. |

The customizability of the triazine structure allows for the fine-tuning of its electronic and physical properties, opening new avenues for next-generation organic materials. acs.org

Development of Hybrid Material Systems Incorporating Triazine Units

A significant trend in modern drug discovery and materials science is the creation of hybrid molecules, where a 1,3,5-triazine core is conjugated with other functional or pharmacophoric moieties. nih.gov This strategy aims to combine the beneficial properties of each component to create materials with enhanced performance, novel mechanisms of action, or multi-target capabilities. nih.gov

Examples of this approach include:

Therapeutic Hybrids: Triazine scaffolds have been linked to various biologically active groups, including azoles, peptides, and phenylethylamines. mdpi.comnih.govnih.gov These hybrid molecules are being investigated for a range of activities, such as anticancer, anti-Alzheimer's, and antimicrobial effects. nih.govdocumentsdelivered.com The goal is often to overcome drug resistance, reduce side effects, and improve therapeutic efficiency. nih.gov

Functional Material Hybrids: In materials science, triazine units are being incorporated into larger systems like covalent organic frameworks (COFs) and other polymers. These hybrid materials are explored for applications in energy storage, where the triazine moiety provides efficient lithium-ion binding sites. acs.orgacs.org

The development of these hybrid systems represents a modular approach to creating highly functional and specialized molecules for targeted applications in medicine and technology.

Fundamental Studies on Triazine Reactivity and Mechanistic Organic Chemistry

A deeper understanding of the fundamental reactivity of the 1,3,5-triazine ring is essential for developing novel synthetic methods and predicting the behavior of triazine-based materials. Future research will continue to focus on elucidating complex reaction mechanisms.

Key areas of investigation include:

Cycloaddition Reactions: The mechanism of reactions between triazines (or related azines like tetrazines) and other molecules, such as amidines, is a subject of detailed study. acs.org

Mechanistic Elucidation: Techniques such as ¹⁵N-labeling, kinetic studies, and computational investigations are being combined to distinguish between different possible reaction pathways. nih.govacs.org For example, studies have shown that the reaction of 1,2,3,5-tetrazines with amidines proceeds through a stepwise addition/N₂ elimination/cyclization pathway rather than a concerted Diels-Alder mechanism. nih.govacs.org

Ring Cleavage Reactions: Under certain conditions, such as treatment with a nucleophilic agent, the 1,3,5-triazine ring can undergo cleavage, acting as a precursor for other chemical transformations. researchgate.net

These fundamental studies provide crucial insights that not only explain observed reactivity but also enable the predictive control of chemical reactions for the synthesis of complex molecular architectures. acs.org

Q & A

Q. What are the optimal synthetic routes for 2,4-Diphenyl-6-(o-tolyl)-1,3,5-triazine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves palladium-catalyzed coupling reactions (e.g., Suzuki or Stille couplings) to assemble the triazine core with substituted aryl groups. For example, copper(II) acetate-catalyzed aerobic oxidative coupling of alcohols and amidine hydrochlorides has been reported to yield 47% under inert conditions (N₂ atmosphere, tetrahydrofuran solvent, 60–80°C). Key parameters include catalyst loading (5–10 mol%), solvent polarity, and temperature gradients to minimize side reactions. Reaction progress is monitored via TLC or HPLC, with purification by column chromatography .

Q. How is the molecular structure of this compound characterized, and what techniques validate its purity?

Methodological Answer: Structural validation employs a combination of:

- ¹H/¹³C NMR : Chemical shifts (e.g., δ 8.76 ppm for aromatic protons, δ 174.9 ppm for triazine carbons) confirm substituent positions .

- X-ray crystallography : Intramolecular hydrogen bonding between the triazine nitrogen and o-tolyl group stabilizes the planar conformation .

- Mass spectrometry : High-resolution MS (e.g., [M+H]⁺ at m/z 292.1539) confirms molecular formula (C₁₇H₁₈N₅) .

Purity (>98%) is verified via HPLC (reverse-phase C18 column, acetonitrile/water gradient) .

Q. What are the key electronic properties of this compound relevant to organic electronics?

Methodological Answer: The triazine core acts as an electron-deficient unit, while the phenyl and o-tolyl groups provide π-conjugation and steric bulk. UV-Vis spectroscopy reveals absorption maxima at ~350 nm (ε > 10⁴ L·mol⁻¹·cm⁻¹), indicative of charge-transfer transitions. Cyclic voltammetry shows a reduction potential of −1.8 V vs. Ag/AgCl, suggesting utility as an electron-transport layer in OLEDs or photovoltaics .

Advanced Research Questions

Q. How do structural modifications at the o-tolyl group affect photophysical stability and device performance?

Methodological Answer: Substituent effects are studied via:

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict HOMO-LUMO gaps and charge mobility. Electron-donating groups (e.g., –OCH₃) on the o-tolyl ring reduce bandgap by 0.3–0.5 eV .

- Accelerated aging tests : Exposure to UV light (λ = 365 nm, 100 mW/cm²) for 500 hours reveals <5% degradation in thin films, attributed to steric protection by the o-tolyl group .

Q. What mechanistic insights explain contradictory catalytic efficiencies in triazine-based polymerization?

Methodological Answer: Discrepancies arise from competing pathways:

- Radical vs. ionic mechanisms : Electron paramagnetic resonance (EPR) detects transient radical intermediates in Cu-catalyzed systems, while NMR kinetics favor ionic propagation in Pd-mediated reactions .

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize ionic intermediates, increasing polymerization rates by 2–3× compared to nonpolar solvents .

Q. How does this compound interact with biological targets, and what methodological frameworks validate its selectivity?

Methodological Answer:

- Antimicrobial assays : Broth microdilution (MIC = 8–16 µg/mL against S. mutans) demonstrates gram-positive selectivity, validated via agar diffusion and live/dead staining .

- Molecular docking : AutoDock Vina simulations predict binding to bacterial enoyl-ACP reductase (ΔG = −9.2 kcal/mol), with >90% alignment to crystallographic data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.